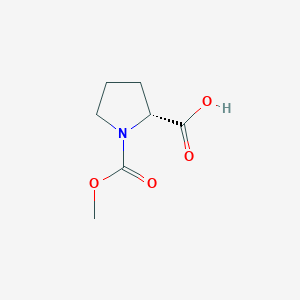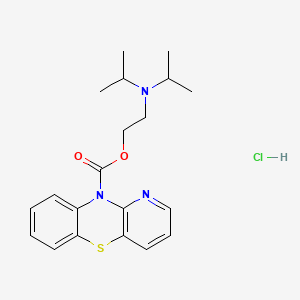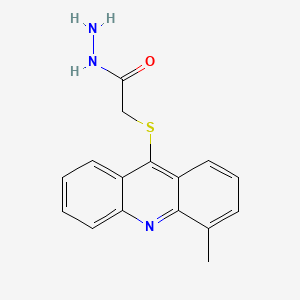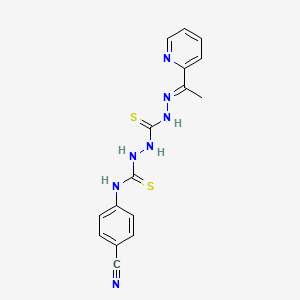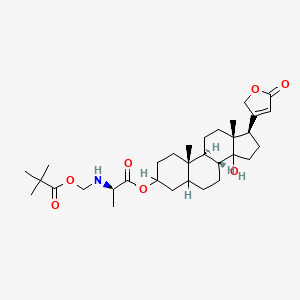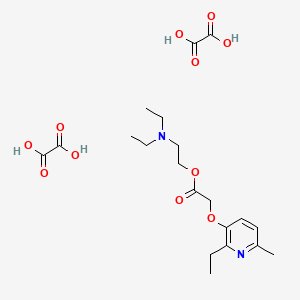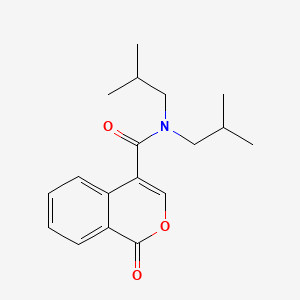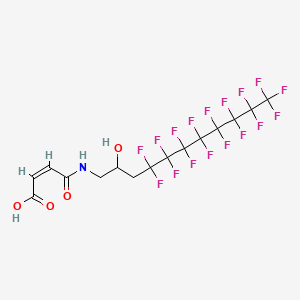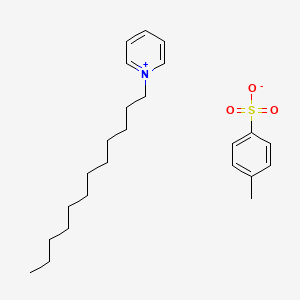
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N'-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings. The presence of the ethylenediamine and propenyl groups further adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the benzothiazole ring or the amide groups, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- exerts its effects involves interactions with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ethylenediamine and propenyl groups may also play roles in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)
- 2-(4-Aminophenyl)-6-methylbenzothiazole
Uniqueness
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the benzothiazole ring and the propenyl group allows for diverse chemical interactions and makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
108679-62-5 |
|---|---|
Formule moléculaire |
C13H13N3O2S |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
N'-(6-methyl-1,3-benzothiazol-2-yl)-N-prop-2-enyloxamide |
InChI |
InChI=1S/C13H13N3O2S/c1-3-6-14-11(17)12(18)16-13-15-9-5-4-8(2)7-10(9)19-13/h3-5,7H,1,6H2,2H3,(H,14,17)(H,15,16,18) |
Clé InChI |
QDJUJBRTFCTMGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



